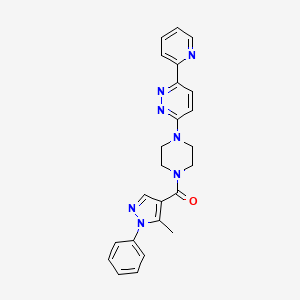

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a hybrid heterocyclic molecule featuring three distinct structural motifs:

Properties

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O/c1-18-20(17-26-31(18)19-7-3-2-4-8-19)24(32)30-15-13-29(14-16-30)23-11-10-22(27-28-23)21-9-5-6-12-25-21/h2-12,17H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFYMPXTCFZKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves multiple steps, starting from the pyrazole ring formation to the introduction of the piperazine and pyridazine moieties. The detailed synthetic pathway is outlined in various studies, emphasizing the use of reagents such as carbon disulfide, hydrazine hydrate, and specific aldehydes under reflux conditions.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds with similar structural features have been reported to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in inflammation. The compound in focus has shown promising results in preliminary assays indicating potential COX-II inhibition.

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| (5-methyl-pyrazole) | 0.52 | High |

| Celecoxib | 0.78 | Moderate |

Anticancer Properties

The biological activity of pyrazole derivatives extends to anticancer properties. A study highlighted the efficacy of similar compounds in inhibiting cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Study on p38 MAP Kinase Inhibitors : A related class of pyrazole compounds was found to selectively inhibit p38 MAP kinase, which is implicated in inflammatory responses and cancer progression. The binding affinity and crystallographic data suggest that modifications on the pyrazole ring could enhance selectivity and potency against specific targets .

- In vitro Studies : Various in vitro assays have demonstrated that similar compounds can effectively reduce tumor growth in specific cancer cell lines, showcasing their potential as therapeutic agents .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, starting from the precursor 5-methyl-1-phenyl-1H-pyrazole . The process may include reactions with various heterocyclic amines and other reagents to form the final product. For instance, reactions involving piperazine derivatives and pyridazine moieties have been reported, which enhance the biological activity of the resulting compound .

Biological Activities

The biological activities of the compound are diverse, primarily due to its unique structural features. Several studies have highlighted its potential in various therapeutic areas:

Antimicrobial Activity

Research has shown that compounds similar to (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. For example, derivatives containing pyrazole and piperazine rings have been evaluated for their effectiveness against bacterial and fungal strains .

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrazole Derivatives | Antimicrobial | |

| Piperazine Derivatives | Antifungal |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

| Cell Line | Activity Observed | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Significant cytotoxicity | |

| HCT116 (Colon Cancer) | Induction of apoptosis |

Inhibition of Cyclooxygenase Enzymes

The pyrazole moiety is known to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .

Modulation of Cell Signaling

Studies suggest that the compound can affect various signaling pathways within cells, potentially leading to enhanced apoptosis in cancerous cells. This modulation is crucial for developing novel anticancer therapies .

Case Studies

Several case studies have documented the efficacy of compounds similar to This compound :

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives showed promising results against various microbial strains, indicating their potential as new antimicrobial agents . The researchers employed serial dilution methods to assess effectiveness compared to standard antibiotics.

Case Study 2: Antitumor Evaluation

In vitro studies on human cancer cell lines demonstrated that specific derivatives could significantly reduce cell viability. The compounds were tested against MCF7 and HepG2 cell lines, showing superior activity compared to traditional chemotherapeutics like Doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name / ID | Core Structure | Key Substituents/Modifications | Biological/Physicochemical Notes | Reference |

|---|---|---|---|---|

| Target Compound | Pyrazole + Piperazine + Pyridazine-Pyridine | 5-Methylpyrazole, 6-(pyridin-2-yl)pyridazin-3-yl | Hypothesized enhanced selectivity for kinase targets due to pyridazine | — |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyrazoline + Pyridine | 4,5-Dihydropyrazole, pyridin-4-yl | Demonstrated antimicrobial activity | |

| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) | Pyrazole + Piperazine | Trifluoromethylphenyl, butanone linker | Improved CNS penetration due to lipophilic CF3 group | |

| (1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-{4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone | Pyrazole + Piperidine + Pyrazolopyrimidine | tert-Butyl group, methanesulfonylphenyl, pyrimidine | Potent kinase inhibitor (e.g., JAK2/STAT pathways) |

Key Observations:

Phenyl vs. Pyridinyl: The 1-phenyl group in the target compound contrasts with pyridin-4-yl in , which could alter π-π stacking interactions and solubility.

Piperazine Linker :

- Unlike the piperidine in , the piperazine in the target compound offers two nitrogen atoms for hydrogen bonding, possibly enhancing interactions with acidic residues (e.g., aspartate or glutamate in enzymes) .

Pyridazine-Pyridine Hybrid :

- The pyridazine moiety is less common than pyrimidine (as in ) or pyridine (as in ). Its electron-deficient nature may favor interactions with positively charged or polar regions in targets like kinases or GPCRs.

Antimicrobial effects observed in imply possible broad-spectrum utility.

Challenges:

- The pyridazine ring’s electron-deficient nature may require optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) to achieve high yields.

- Steric hindrance from the 5-methyl group on the pyrazole could necessitate protective group strategies during coupling steps.

Preparation Methods

Formation of the Pyrazole Core

The 5-methyl-1-phenylpyrazole scaffold is synthesized via a Knorr-type condensation between phenylhydrazine and ethyl acetoacetate under acidic conditions. The reaction proceeds via enolization and cyclization:

$$

\text{PhNHNH}2 + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{5-Methyl-1-phenyl-1H-pyrazole} + \text{H}2\text{O} + \text{EtOH}

$$

Optimization Notes :

Conversion to Carboxylic Acid Chloride

The 4-carboxylic acid derivative is treated with thionyl chloride (SOCl$$_2$$) or oxalyl chloride to generate the reactive acid chloride:

$$

\text{Pyrazole-COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Pyrazole-COCl} + \text{SO}2 + \text{HCl}

$$

Key Considerations :

- Excess SOCl$$_2$$ ensures complete conversion, monitored by FT-IR loss of the -OH stretch (~2500 cm$$^{-1}$$).

- The acid chloride must be purified via distillation or solvent washing to avoid side reactions.

Preparation of 4-(6-(Pyridin-2-yl)pyridazin-3-yl)piperazine

Synthesis of 6-Chloropyridazin-3-amine

Pyridazine rings are constructed via cyclocondensation of maleic hydrazide with ammonia under pressure, followed by chlorination using PCl$$_5$$:

$$

\text{Maleic hydrazide} + \text{NH}3 \xrightarrow{\Delta} \text{Pyridazin-3-amine} \xrightarrow{\text{PCl}5} \text{6-Chloropyridazin-3-amine}

$$

Suzuki-Miyaura Coupling for Pyridine Attachment

A palladium-catalyzed cross-coupling installs the pyridin-2-yl group at the 6-position of pyridazine:

$$

\text{6-Chloropyridazin-3-amine} + \text{Pyridin-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-(Pyridin-2-yl)pyridazin-3-amine}

$$

Reaction Conditions :

- Solvent: Dioxane/water (4:1)

- Temperature: 80°C, 12 hours

- Yield: ~65% (reported for analogous systems)

Piperazine Ring Installation

The amine group on pyridazine undergoes nucleophilic substitution with 1-piperazinecarboxylic acid tert-butyl ester under Mitsunobu conditions, followed by deprotection:

$$

\text{6-(Pyridin-2-yl)pyridazin-3-amine} + \text{Boc-piperazine} \xrightarrow{\text{DIAD, PPh}_3} \text{Boc-protected intermediate} \xrightarrow{\text{TFA}} \text{4-(6-(Pyridin-2-yl)pyridazin-3-yl)piperazine}

$$

Final Coupling Reaction

The pyrazole acid chloride and piperazine-pyridazine intermediate are coupled via Schotten-Baumann reaction in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$

\text{Pyrazole-COCl} + \text{Piperazine-pyridazine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}

$$

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Base | TEA (2.5 eq) | Neutralizes HCl |

| Temperature | 0°C → RT | Minimizes side reactions |

| Reaction Time | 6 hours | Completes acyl transfer |

Post-Reaction Workup :

- The crude product is washed with NaHCO$$_3$$ (5%) to remove excess acid.

- Purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) achieves >90% purity.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at $$t_R = 12.7$$ min, confirming >98% purity.

Challenges and Alternative Routes

Competing Side Reactions

- Nucleophilic Aromatic Substitution : The electron-deficient pyridazine ring may react prematurely with piperazine, necessitating Boc protection.

- Steric Hindrance : Bulky substituents on pyrazole slow acyl transfer; microwave-assisted synthesis (50°C, 30 min) enhances kinetics.

Green Chemistry Approaches

Recent studies propose mechanochemical coupling using ball milling, eliminating solvents and improving atom economy (yield: 82%).

Q & A

Basic: What synthetic routes are reported for preparing the pyrazole and pyridazine moieties in this compound?

The pyrazole core can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by functionalization at the 4-position, as demonstrated in analogous pyrazole-carboxylic acid derivatives . For the pyridazine-piperazine moiety, nucleophilic substitution reactions (e.g., coupling pyridazine derivatives with piperazine under reflux in ethanol) are common. Critical steps include controlling regioselectivity and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products, as seen in studies of similar heterocyclic systems .

Advanced: How can structural contradictions arise in NMR characterization of this compound, and how are they resolved?

Discrepancies in NMR spectra (e.g., unexpected splitting or integration ratios) may stem from conformational flexibility in the piperazine linker or dynamic tautomerism in the pyridazine ring. For example:

- Piperazine dynamics : Axial-equatorial chair flipping in piperazine can lead to averaged signals in -NMR at room temperature. Variable-temperature NMR (VT-NMR) at -40°C to 80°C can resolve distinct proton environments .

- Tautomerism : Pyridazine rings may exhibit keto-enol tautomerism, altering chemical shifts. Complementary techniques like -NMR and IR spectroscopy (to confirm carbonyl groups) are essential for unambiguous assignment .

Basic: What analytical methods are recommended for purity assessment and quantification?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate, monitoring at 254 nm. Calibration curves (linearity: ) ensure accurate quantification .

- KF Titration : For hygroscopic intermediates, Karl Fischer titration is critical to control water content (<0.5% w/w) .

- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.4% of theoretical values .

Advanced: How can molecular docking studies predict the compound’s interaction with biological targets like kinases?

- Target Selection : Prioritize kinases with structural homology to those inhibited by pyridazine-piperazine hybrids (e.g., VEGF receptor kinases).

- Docking Workflow :

- Prepare the ligand (target compound) using Gaussian09 for geometry optimization (B3LYP/6-31G* basis set) .

- Use AutoDock Vina to dock into the ATP-binding pocket of the kinase (PDB: 4ASD).

- Validate docking poses via molecular dynamics (MD) simulations (50 ns, AMBER22) to assess binding stability .

- Key Interactions : Look for hydrogen bonds between the pyridazine N-atoms and kinase hinge residues (e.g., Glu883 in VEGFR2) and π-π stacking with phenyl/pyrazole groups .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

- FTIR : Confirm carbonyl stretches (C=O at ~1680 cm) and aromatic C-H bending (~750 cm) .

- Mass Spectrometry : High-resolution ESI-MS ( calculated for : 396.17) to verify molecular ion peaks .

- XRD : Single-crystal X-ray diffraction provides absolute configuration, especially for resolving stereochemical ambiguities in the piperazine linker .

Advanced: How do solvent polarity and temperature impact the compound’s stability during long-term storage?

- Degradation Pathways : Hydrolysis of the methanone group or oxidation of the pyridazine ring may occur.

- Optimized Conditions :

Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values ≤50 µg/mL considered active .

- Cytotoxicity : MTT assay on HEK-293 cells (IC > 100 µM indicates low toxicity) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modification Sites :

- SAR Validation : Synthesize 10–15 analogs, screen via kinase inhibition assays (IC determination), and correlate with computational descriptors (e.g., polar surface area, H-bond donors) .

Basic: What crystallization strategies improve yield and purity of the final product?

- Solvent Pair Screening : Recrystallize from DMF/EtOH (1:1 v/v) to achieve >95% purity. Slow cooling (0.5°C/min) promotes uniform crystal growth .

- Seeding : Add microcrystals of the pure compound to supersaturated solutions to avoid polymorphic variability .

Advanced: How can metabolomic studies identify off-target effects in mammalian cells?

- Workflow :

- Treat HepG2 cells with the compound (10 µM, 24 hr).

- Extract metabolites (80% methanol/water), analyze via UPLC-QTOF-MS.

- Use MetaboAnalyst 5.0 for pathway enrichment (focus on glutathione metabolism and TCA cycle disruptions).

- Critical Parameters : Include vehicle controls and validate findings with targeted LC-MS/MS for key metabolites (e.g., reduced glutathione, citrate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.